molecular formula C8H10N2O2 B15059322 1-(1H-imidazol-1-ylmethyl)cyclopropanecarboxylic acid

1-(1H-imidazol-1-ylmethyl)cyclopropanecarboxylic acid

Cat. No.: B15059322
M. Wt: 166.18 g/mol
InChI Key: HPXJEMDSJYIVRG-UHFFFAOYSA-N
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Description

1-(1H-imidazol-1-ylmethyl)cyclopropanecarboxylic acid is a chemical compound with the molecular formula C8H10N2O2 It is characterized by the presence of an imidazole ring attached to a cyclopropane carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-imidazol-1-ylmethyl)cyclopropanecarboxylic acid typically involves the reaction of imidazole with cyclopropanecarboxylic acid derivatives. One common method includes the use of cyclopropanecarboxylic acid chloride, which reacts with imidazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

1-(1H-imidazol-1-ylmethyl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Alkylated or acylated imidazole derivatives.

Scientific Research Applications

1-(1H-imidazol-1-ylmethyl)cyclopropanecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antifungal activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1H-imidazol-1-ylmethyl)cyclopropanecarboxylic acid is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its imidazole ring. The imidazole ring can form hydrogen bonds and coordinate with metal ions, which may play a role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1H-imidazol-1-ylmethyl)cyclopropane-1-carboxylic acid hydrochloride
  • 1-(1H-imidazol-1-ylmethyl)cyclopropane-1-carboxylic acid methyl ester

Uniqueness

1-(1H-imidazol-1-ylmethyl)cyclopropanecarboxylic acid is unique due to its combination of an imidazole ring and a cyclopropane carboxylic acid moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

1-(imidazol-1-ylmethyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C8H10N2O2/c11-7(12)8(1-2-8)5-10-4-3-9-6-10/h3-4,6H,1-2,5H2,(H,11,12)

InChI Key

HPXJEMDSJYIVRG-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CN2C=CN=C2)C(=O)O

Origin of Product

United States

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